6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
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Overview
Description
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a thioacetyl group at the epsilon-amino group of the lysine residue. This compound is valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins with specific modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Na-Fmoc-Ne-thioacetyl-L-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Fmoc Protection: The alpha-amino group of L-lysine is protected with the Fmoc group.
Thioacetylation: The epsilon-amino group is then modified with a thioacetyl group using reagents such as thioacetic acid or its derivatives.
Coupling: The protected lysine derivative is coupled to a resin for SPPS.
Chain Elongation: The peptide chain is elongated by sequential addition of amino acids.
Cleavage and Deprotection: The final peptide is cleaved from the resin and deprotected to yield Na-Fmoc-Ne-thioacetyl-L-lysine.
Industrial Production Methods
Industrial production of Na-Fmoc-Ne-thioacetyl-L-lysine follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to ensure efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The thioacetyl group can be substituted with other functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Thioacetyl Substitution: Reagents like hydroxylamine can be used to substitute the thioacetyl group.
Major Products Formed
Fmoc-Deprotected Lysine: Removal of the Fmoc group yields the free amino form of lysine.
Substituted Lysine Derivatives: Substitution of the thioacetyl group results in various lysine derivatives.
Scientific Research Applications
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein-protein interactions.
Bioconjugation: The thioacetyl group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Drug Development: Modified peptides containing Na-Fmoc-Ne-thioacetyl-L-lysine are explored for therapeutic applications.
Structural Biology: It aids in the structural analysis of proteins by providing specific sites for labeling and modification.
Mechanism of Action
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis, preventing unwanted reactions. The thioacetyl group provides a reactive site for further modifications or conjugation with other molecules. These modifications allow researchers to create peptides with precise structural and functional properties .
Comparison with Similar Compounds
Similar Compounds
Na-Fmoc-Ne-biotinyl-L-lysine: Similar in structure but contains a biotin group instead of a thioacetyl group.
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of a thioacetyl group.
Fmoc-Lys(Me₃Cl)-OH: Contains a trimethylammonium chloride group instead of a thioacetyl group.
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which provides a specific site for further chemical modifications. This makes it particularly useful in applications requiring precise control over peptide structure and function .
Properties
Molecular Formula |
C23H26N2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27) |
InChI Key |
KGWUZOOAQWJKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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